6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine 6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 408314-14-7
VCID: VC7844676
InChI: InChI=1S/C5H3ClN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10)
SMILES: C1=C(C=NC2=NNN=C21)Cl
Molecular Formula: C5H3ClN4
Molecular Weight: 154.56

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine

CAS No.: 408314-14-7

Cat. No.: VC7844676

Molecular Formula: C5H3ClN4

Molecular Weight: 154.56

* For research use only. Not for human or veterinary use.

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine - 408314-14-7

Specification

CAS No. 408314-14-7
Molecular Formula C5H3ClN4
Molecular Weight 154.56
IUPAC Name 6-chloro-2H-triazolo[4,5-b]pyridine
Standard InChI InChI=1S/C5H3ClN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10)
Standard InChI Key NXXWBQZFDQGBPK-UHFFFAOYSA-N
SMILES C1=C(C=NC2=NNN=C21)Cl
Canonical SMILES C1=C(C=NC2=NNN=C21)Cl

Introduction

Key Findings

6-Chloro-1H-[1, triazolo[4,5-b]pyridine (CAS 408314-14-7) is a tricyclic heterocyclic compound with a molecular formula of C₅H₃ClN₄ and a molecular weight of 154.56 g/mol. This compound, characterized by a fused triazole and pyridine ring system with a chlorine substituent, has garnered interest in synthetic organic chemistry and pharmaceutical research. While direct pharmacological applications remain underexplored, its structural features align with bioactive scaffolds used in medicinal chemistry. This review synthesizes data on its synthesis, physicochemical properties, safety profile, and commercial availability, drawing from diverse academic and industrial sources .

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

6-Chloro-1H-[1,2,] triazolo[4,5-b]pyridine belongs to the class of triazolopyridines, which combine a 1,2,3-triazole ring fused to a pyridine backbone. The systematic IUPAC name reflects the chlorine atom at the 6-position of the pyridine ring and the triazole moiety fused across positions 4 and 5. The compound’s planar structure is stabilized by π-conjugation across the heterocyclic system, as evidenced by X-ray crystallography of analogous triazolopyridines .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number408314-14-7
Molecular FormulaC₅H₃ClN₄
Molecular Weight154.56 g/mol
IUPAC Name6-Chloro-1H- triazolo[4,5-b]pyridine
InChI KeyNXXWBQZFDQGBPK-UHFFFAOYSA-N
MDL NumberMFCD08669468

Synthesis and Optimization Strategies

Diazotization-Mediated Cyclization

A prominent route to triazolopyridines involves diazotization of ortho-diamino intermediates. In a study by Sharma et al., 2,3-diamino-furo[2,3-c]pyridines underwent nitrosonium-mediated diazotization in acetic acid/water to yield triazolo-furo-pyridines in 70% yield . While this method targeted a furo-pyridine scaffold, the protocol is adaptable to pyridine substrates. Key steps include:

  • Intermediate Formation: Condensation of pyridoxal derivatives with aromatic amines.

  • Cyclization: Treatment with NaNO₂ in acidic media (e.g., CH₃COOH/H₂O) at 0°C .

Challenges in Alkylamine Incorporation

Attempts to synthesize alkylamine-derived triazolopyridines failed due to intermediate instability, underscoring the preference for aromatic amines in such reactions. For instance, reactions with n-butylamine or acetamide did not yield isolable products, likely due to poor Schiff base formation .

Table 2: Optimized Diazotization Conditions

ParameterOptimal Value
Solvent SystemCH₃COOH/H₂O (1:1)
NaNO₂ Concentration0.5 N (1.5 equiv)
Temperature0°C → Room Temperature
Reaction Time2–6 hours
Yield70% (after crystallization)
SupplierPackagingPrice (USD)
Biosynth Carbosynth250 mg$140
Apolloscientific250 mg$235
CookeChem1 g$418

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